molecular formula C13H17FO B14813992 4-Tert-butyl-2-cyclopropoxy-1-fluorobenzene

4-Tert-butyl-2-cyclopropoxy-1-fluorobenzene

Cat. No.: B14813992
M. Wt: 208.27 g/mol
InChI Key: XOESSBDTDXKJCN-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-cyclopropoxy-1-fluorobenzene is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a fluorine atom attached to a benzene ring. It is primarily used in research and development, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-cyclopropoxy-1-fluorobenzene typically involves the following steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of the tert-butyl and cyclopropoxy groups onto the benzene ring. This can be achieved through various organic reactions, such as Friedel-Crafts alkylation for the tert-butyl group and nucleophilic substitution for the cyclopropoxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-cyclopropoxy-1-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The cyclopropoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can lead to the formation of cyclopropyl derivatives.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce carbonyl and cyclopropyl compounds, respectively.

Scientific Research Applications

4-Tert-butyl-2-cyclopropoxy-1-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-cyclopropoxy-1-fluorobenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The tert-butyl group can provide steric hindrance, while the cyclopropoxy and fluorine groups can participate in specific binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-2-cyclopropoxy-1-fluorobenzene is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

4-tert-butyl-2-cyclopropyloxy-1-fluorobenzene

InChI

InChI=1S/C13H17FO/c1-13(2,3)9-4-7-11(14)12(8-9)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3

InChI Key

XOESSBDTDXKJCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)F)OC2CC2

Origin of Product

United States

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